1-Benzyl-N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine

CRF1 receptor antagonism binding affinity radiography

Researchers studying CRF1-mediated stress signaling often lack molecular tools to simultaneously probe chemokine receptor crosstalk. 1-Benzyl-N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine (CAS 186202-79-9) addresses this gap as a dual CRF1/CCR5 antagonist. • CRF1 IC₅₀ = 19.2 nM, EC₅₀ = 5.10 nM (3.8× functional amplification)-a mid-range anchor for SAR programs where ultra-potent probes mask structural modifications. • Unique N-benzyl/N-trifluoroethyl dual substitution pattern enables affinity-based protein profiling and photoaffinity labeling in an otherwise inaccessible pharmacophore space. Supplied with ≥95% purity; ready-to-ship for immediate global dispatch.

Molecular Formula C13H17F3N2
Molecular Weight 258.28 g/mol
CAS No. 186202-79-9
Cat. No. B070091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine
CAS186202-79-9
Molecular FormulaC13H17F3N2
Molecular Weight258.28 g/mol
Structural Identifiers
SMILESC1CN(CC1NCC(F)(F)F)CC2=CC=CC=C2
InChIInChI=1S/C13H17F3N2/c14-13(15,16)10-17-12-6-7-18(9-12)8-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2
InChIKeyCGTWNODYCADUSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 3 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Classification


1-Benzyl-N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine (CAS 186202-79-9) is a synthetic pyrrolidine derivative (C₁₃H₁₇F₃N₂, MW 258.28) characterized by a tertiary pyrrolidine ring bearing an N-benzyl substituent and an exocyclic N-(2,2,2-trifluoroethyl)amine group . This compound has been identified as a dual ligand exhibiting both corticotropin-releasing factor receptor 1 (CRF1) antagonism and chemokine receptor CCR5 antagonism [1][2], positioning it within the small-molecule neuropeptide/chemokine receptor modulator intersection space.

Dual CRF1/CCR5 antagonist probe for neuropeptide-chemokine crosstalk studies
Unique N-benzyl and N-(2,2,2-trifluoroethyl) substitution pattern
Supports SAR, chemoproteomic profiling, and ADME comparison workflows

Why Structural Analogs Are Not Functionally Equivalent


The pyrrolidin-3-amine scaffold is populated by numerous single-target modulators (e.g., selective CRF1 antagonists or selective CCR5 antagonists) and by compounds lacking the 2,2,2-trifluoroethyl group [1]. Simple substitution with N-benzylpyrrolidin-3-amine (CAS 18471-40-4), N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine (CAS 1096807-61-2), or 1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine (CAS 1096861-79-8) eliminates either the benzyl pharmacophore, the trifluoroethyl group, or both, each of which critically modulates lipophilicity, target engagement, and polypharmacology . The evidence below demonstrates that this compound's simultaneous engagement of CRF1 and CCR5 receptors, alongside its distinctive physicochemical signature, is not replicated by its closest commercially available analogs.

Scaffold N-benzylpyrrolidin-3-amine lacks trifluoroethyl group; CCR5 activity and lipophilicity profile may not transfer.
Target Single-target CRF1 antagonists (e.g., CP-154,526, CRA1000) do not engage CCR5; dual-pathway readout cannot be assumed.
Phys-chem Non-fluorinated analogs show ~1–1.5 log units lower ClogP; membrane permeability and metabolic stability may shift.

Quantified Differentiation Against Comparators


CRF1 Binding Affinity vs. Clinical Antagonists

This compound exhibits an IC₅₀ of 19.2 nM for displacement of [¹²⁵I]CRF from human CRF1 receptors expressed in CHO-K1 cells [1][2]. This value falls within the mid-range of clinically characterized non-peptide CRF1 antagonists, being approximately 4.9-fold less potent than CP-154,526 (IC₅₀ = 3.9 nM) in ovine CRF binding [3], but comparable to CRA1000 (IC₅₀ = 19.8 nM) [4].

CRF1 Binding Affinity
Head-to-head
IC₅₀ 19.2 nM (human CRF1, CHO-K1)
~4.9-fold right-shift vs. CP-154,526 (IC₅₀ 3.9 nM); comparable to CRA1000 (19.8 nM)
Moderate binding profile suitable for SAR where extreme potency is not required.
Cross-study comparison; assay conditions vary.
CRF1 receptor antagonism binding affinity radiography drug discovery

CRF1 Functional Antagonism and cAMP Inhibition

In a functional assay measuring CRF-stimulated cAMP accumulation in human CRF1-expressing CHO-K1 cells, this compound exhibits an EC₅₀ of 5.10 nM [1]. This is approximately 3.8-fold more potent than its binding IC₅₀ (19.2 nM) in the same cell line, indicating a significant coupling efficiency between receptor occupancy and functional antagonism [2].

CRF1 Functional Antagonism
Head-to-head
EC₅₀ 5.10 nM (cAMP, same cell line)
3.8-fold higher functional potency vs. binding IC₅₀
Reported functional amplification supports receptor reserve coupling context.
Direct within-study comparison; binding IC₅₀ 19.2 nM.
CRF1 functional assay cAMP inhibition EC₅₀ signal transduction

CCR5 Antagonism and Dual Pharmacology

Pharmacological screening indicates this compound also functions as a CCR5 antagonist, a property proposed for the treatment of HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. In contrast, structurally related pyrrolidine CRF1 antagonists with alternative N-substituents (e.g., those lacking the 2,2,2-trifluoroethyl group) have not been reported to possess CCR5 activity.

CCR5 Antagonism
Class-level
Confirmed CCR5 antagonist activity (preliminary screening)
Dual CRF1/CCR5 profile distinguishes from single-target probes.
Quantitative IC₅₀ not publicly available; verify for specific assay.
CCR5 antagonism HIV entry inhibition dual pharmacology chemokine receptor

Lipophilicity Modulation by Trifluoroethyl Group

The presence of the 2,2,2-trifluoroethyl group imparts distinct electronic and steric effects that enhance lipophilicity and alter pharmacokinetic properties relative to non-fluorinated analogs . The ClogP (calculated) is approximately 2.8-3.2, which is ~1.0-1.5 log units higher than the non-fluorinated N-benzylpyrrolidin-3-amine (ClogP ~1.5) , consistent with the well-documented lipophilicity-enhancing effect of the CF₃ group.

Lipophilicity Modulation
Class-level
ClogP ~2.8–3.2 vs. non-fluorinated analog ~1.5
~1.0–1.5 log unit increase from CF₃ group
May impact membrane permeability and metabolic stability; CNS behavior may differ.
Calculated values; confirm experimentally.
lipophilicity physicochemical properties trifluoroethyl group ADME

Structural Differentiation from Pyrrolidine Analogs

A comparison of commercially available 3-aminopyrrolidine derivatives reveals the unique substitution pattern of this compound (Table 1). The N-benzyl group on the pyrrolidine nitrogen, combined with the exocyclic N-(2,2,2-trifluoroethyl)amine, is not simultaneously present in any other compound with publicly available biological data .

Structural Uniqueness
Class-level
Only CAS entry with R₁=benzyl and R₂=CH₂CF₃ on pyrrolidine-3-amine
Irreplaceable probe for N-benzyl/N-trifluoroethyl pharmacophore space.
Based on commercial CAS-indexed analog comparison.
structure-activity relationship pyrrolidine scaffold N-substitution chemical diversity

Recommended Procurement Scenarios


CRF1 SAR with Moderate Potency and Functional Coupling

With a CRF1 IC₅₀ of 19.2 nM and EC₅₀ of 5.10 nM (a 3.8-fold functional amplification), this compound is well-suited as a reference antagonist in SAR programs where excessive potency may mask structural modifications or prove unsuitable for dose-response window optimization [1][2]. It provides a 'mid-range' anchor point between ultra-potent antagonists (e.g., CP-154,526 IC₅₀ = 3.9 nM) and weaker agents (e.g., SC241 IC₅₀ = 43.5 nM) , enabling finer resolution of structure-activity trends.

Dual CRF1/CCR5 Polypharmacology Probe

Because this compound is reported to antagonize both CRF1 and CCR5 receptors, it can serve as a unique molecular tool for studying the intersection of stress-related neuropeptide signaling and chemokine-driven inflammatory pathways [1][2]. This is not achievable with single-target CRF1 antagonists (e.g., CP-154,526, CRA1000, Verucerfont) or selective CCR5 antagonists, making it the compound of choice for dual-pathway experimental designs.

CNS Penetration Studies: Fluorinated vs. Non-Fluorinated

The trifluoroethyl group elevates the calculated ClogP by ~1.0-1.5 log units compared to non-fluorinated analogs such as N-benzylpyrrolidin-3-amine [1]. Researchers performing comparative CNS penetration or metabolic stability studies can pair this compound with its non-fluorinated counterpart to systematically evaluate the impact of CF₃ incorporation on ADME parameters without changing the core pyrrolidine-3-amine scaffold [2].

Chemoproteomic Profiling of Binding Proteins

Given its structurally unique dual substitution pattern—simultaneously bearing a benzyl group on the pyrrolidine ring nitrogen and a trifluoroethyl group on the exocyclic amine—this compound is the only available probe for affinity-based protein profiling (AfBP) or photoaffinity labeling experiments targeting the N-benzyl-N'-trifluoroethyl pharmacophore space [1][2]. No alternative CAS entry occupies this precise chemical subspace, rendering it irreplaceable for target deconvolution studies.

Application
Selection Property
Validation Focus
CRF1 receptor SAR studies
Moderate binding affinity with functional coupling
Binding-to-function ratio and dose-response window
Dual CRF1/CCR5 pathway probe
Reported dual-target engagement
Pathway crosstalk endpoint monitoring
Comparative CNS penetration studies
Fluorinated vs. non-fluorinated ADME comparison
Membrane permeability and metabolic stability assessment
Affinity-based protein profiling
Unique dual-substitution chemotype
Target deconvolution via photoaffinity labeling
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